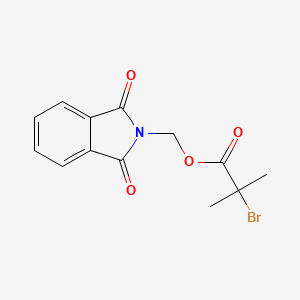

1-(Phthalimidomethyl) 2-bromoisobutyrate

描述

BenchChem offers high-quality 1-(Phthalimidomethyl) 2-bromoisobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phthalimidomethyl) 2-bromoisobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

903562-13-0 |

|---|---|

分子式 |

C13H12BrNO4 |

分子量 |

326.14 g/mol |

IUPAC 名称 |

(1,3-dioxoisoindol-2-yl)methyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C13H12BrNO4/c1-13(2,14)12(18)19-7-15-10(16)8-5-3-4-6-9(8)11(15)17/h3-6H,7H2,1-2H3 |

InChI 键 |

AIPGWKMNUNTLCB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2C1=O)Br |

产品来源 |

United States |

Synthetic Methodologies for 1 Phthalimidomethyl 2 Bromoisobutyrate

Chromatographic Purification Strategies

Column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption onto a stationary phase. google.com For 1-(Phthalimidomethyl) 2-bromoisobutyrate, silica (B1680970) gel is a suitable stationary phase due to the polar nature of the ester and phthalimide (B116566) functional groups. nih.gov

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system of intermediate polarity is generally effective. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal ratio of these solvents would be determined by preliminary TLC analysis to achieve a retention factor (Rf) for the desired product that allows for effective separation from impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be employed for complex mixtures. google.com

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified 1-(Phthalimidomethyl) 2-bromoisobutyrate as a solid.

Table 1: Illustrative Chromatographic Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures |

| Elution Mode | Isocratic or Gradient |

| Detection | TLC with UV visualization (due to the phthalimide chromophore) |

Recrystallization and Precipitation Methods

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. iu.edu For 1-(Phthalimidomethyl) 2-bromoisobutyrate, which is a solid with a reported melting point of 89-94 °C, recrystallization is a highly effective method for obtaining a crystalline, high-purity product.

The key to successful recrystallization is the choice of an appropriate solvent or solvent system. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point. For phthalimide derivatives, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of solvents like dichloromethane/hexane or toluene/hexane. google.com Given the ester functionality, solvents like ethyl acetate could also be effective. iu.edu

The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to promote the formation of well-defined crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 2: Potential Recrystallization Solvents

| Solvent/Solvent System | Rationale |

| Ethanol or Methanol | Often effective for polar compounds like N-substituted phthalimides. google.com |

| Dichloromethane/Hexane | A polar solvent to dissolve the compound, with a non-polar anti-solvent to induce precipitation. |

| Toluene/Hexane | Similar to the above, suitable for compounds with aromatic character. |

| Ethyl Acetate | A good solvent for many esters. iu.edu |

Application of 1 Phthalimidomethyl 2 Bromoisobutyrate in Atom Transfer Radical Polymerization

Controlled Polymerization of Diverse Monomers

The effectiveness of an ATRP initiator is determined by its ability to rapidly and quantitatively initiate the polymerization of various monomers. The 2-bromoisobutyrate structure is known for its high initiation efficiency for a range of monomers, particularly methacrylates and acrylates.

Methacrylate-Based Monomer Systems

The ATRP of methacrylate (B99206) monomers, such as methyl methacrylate (MMA), is a widely studied process. For a controlled polymerization, the rate of initiation must be comparable to or faster than the rate of propagation. cmu.edu Initiators based on a 2-bromoisobutyrate structure are highly effective for this purpose. While specific studies detailing the use of 1-(Phthalimidomethyl) 2-bromoisobutyrate in methacrylate polymerization are not prevalent, research on other functional 2-bromoisobutyrate initiators is well-established. For instance, the polymerization of MMA using various bromo-isobutyrate initiators in the presence of a copper catalyst system yields polymers with low polydispersity (Mw/Mn typically between 1.1 and 1.4) and predictable molecular weights. cmu.edu The use of a functional initiator like 1-(Phthalimidomethyl) 2-bromoisobutyrate would be expected to yield α-phthalimido functional poly(methacrylates) under similar controlled conditions.

Table 1: Representative Conditions for ATRP of Methacrylates with Functional Initiators (Note: This table is illustrative of typical ATRP systems for methacrylates, as specific data for 1-(Phthalimidomethyl) 2-bromoisobutyrate is not available in the cited literature.)

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mw/Mn |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Tetrakis bromomethyl benzene | CuBr/bipyridine | Benzene | - | <1.5 researchgate.net |

| Methyl Methacrylate (MMA) | 2-bromo-2-methylpropionic acid | NiBr2(PPh3)2 | - | 85 | 1.1-1.4 cmu.edu |

Styrene-Based Monomer Systems

The polymerization of styrene (B11656) using phthalimido-functional initiators has been successfully demonstrated. Research has shown that phthalimido-functional bromo isobutyrate derivatives are highly effective for the ATRP of styrene, producing polystyrenes with very low polydispersity (Mw/Mn ≈ 1.1). qut.edu.au This indicates efficient initiation and good control over the polymerization process. In these studies, the initiator introduces an α-phthalimido group onto the polystyrene chain.

Another related initiator, N-(Bromomethyl)phthalimide, has also been successfully used to initiate the ATRP of styrene, yielding α-phthalimidopolystyrene with low polydispersity (Mw/Mn ≈ 1.3). qut.edu.au The successful polymerization of styrene using these structurally analogous initiators strongly suggests that 1-(Phthalimidomethyl) 2-bromoisobutyrate would also be a suitable and effective initiator for achieving controlled polymerization of styrene and its derivatives, leading to well-defined α-phthalimido functionalized polystyrene.

Acrylate-Based Monomer Systems

Acrylate (B77674) monomers, such as n-butyl acrylate (nBA) and methyl acrylate (MA), are also commonly polymerized via ATRP. These polymerizations are typically very fast. Initiators like ethyl 2-bromoisobutyrate are commonly used and provide good control. researchgate.net The use of functional initiators is a primary method for introducing α-functionality to polyacrylates. cmu.edu Although specific data tables for 1-(Phthalimidomethyl) 2-bromoisobutyrate are not available, the general principles of ATRP suggest it would be effective. The polymerization would be conducted under typical ATRP conditions, likely using a copper-based catalyst with a suitable ligand like PMDETA or dNbpy, to yield α-phthalimido functional polyacrylates with narrow molecular weight distributions.

Other Vinyl and Vinylic Monomer Incorporations

ATRP can be used to polymerize a wide variety of other monomers. cmu.edu The success of such polymerizations often depends on the appropriate choice of catalyst and reaction conditions. Functional initiators are frequently employed to create telechelic polymers from various vinyl monomers. cmu.edu For example, functional initiators have been used in the polymerization of (meth)acrylamides and 4-vinylpyridine. cmu.edu Given that 1-(Phthalimidomethyl) 2-bromoisobutyrate is listed as a versatile ATRP mono-initiator in patent literature for hydrogel synthesis, its potential application extends to a range of monomers used in creating complex polymer architectures. uni-plovdiv.bg

Regulation of Polymerization Kinetics and Chain Propagation

In ATRP, the rate of polymerization is directly proportional to the concentration of the active, propagating radical species. This concentration is governed by the ATRP equilibrium constant (KATRP = kact/kdeact) and the concentrations of the initiator, activator (catalyst), and deactivator. acs.org

Impact of Initiator Concentration on Polymerization Rate

The concentration of the initiator, [I], is a key parameter for controlling both the molecular weight of the resulting polymer and the rate of the polymerization. The number-average molecular weight (Mn) is inversely proportional to the initial initiator concentration, as defined by the ratio of the mass of consumed monomer to the moles of initiator.

The rate of polymerization (Rp) is typically first order with respect to the initiator concentration. cmu.edu This relationship arises because the concentration of propagating radicals is directly influenced by the initial concentration of the initiator from which they are generated.

Equation 1: General Rate Law for ATRP Rp = kp[P•] [M] = kpKATRP [I] [[Cu(I)]/[[Cu(II)]] [M]

Where:

Rp is the rate of polymerization

kp is the propagation rate constant

[P•] is the concentration of propagating radicals

[M] is the monomer concentration

KATRP is the ATRP equilibrium constant

[I] is the initiator concentration

[[Cu(I)]] is the activator concentration

[[Cu(II)]] is the deactivator concentration

While specific kinetic studies for 1-(Phthalimidomethyl) 2-bromoisobutyrate are not detailed in the reviewed literature, decreasing the catalyst/initiator molar ratio in ATRP systems has been shown to result in a slower polymerization, larger polydispersity, and smaller initiation efficiency. cmu.edu Therefore, it is expected that for a given catalyst and monomer concentration, increasing the concentration of 1-(Phthalimidomethyl) 2-bromoisobutyrate would lead to a faster polymerization rate, while also resulting in a lower final molecular weight.

Influence of Catalyst/Ligand Systems on Control

The efficacy of 1-(Phthalimidomethyl) 2-bromoisobutyrate as an ATRP initiator is intrinsically linked to the selection of an appropriate catalyst and ligand system. This system, typically a copper halide complexed with a nitrogen-based ligand, establishes the dynamic equilibrium between dormant and active polymer chains, which is the hallmark of controlled polymerization. The choice of ligand, in particular, modulates the catalyst's activity, thereby influencing the polymerization rate and the degree of control over the polymer's molecular weight and dispersity.

While specific comprehensive studies detailing a wide range of catalyst/ligand systems for 1-(Phthalimidomethyl) 2-bromoisobutyrate are not extensively documented in publicly available literature, general principles of ATRP suggest that common ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and bipyridine derivatives would be suitable partners for copper(I) bromide (CuBr) in polymerizations initiated by this compound. The optimal choice would depend on the specific monomer being polymerized and the desired reaction kinetics.

For instance, in the polymerization of methacrylates, a more active catalyst system might be required compared to the polymerization of styrenes to achieve a reasonable reaction rate. The phthalimidomethyl group in the initiator may also exert electronic or steric effects that could influence the interaction with the catalyst complex, potentially requiring fine-tuning of the ligand to achieve optimal control.

Strategies for Minimizing Side Reactions During ATRP

A key challenge in ATRP is the potential for side reactions, primarily termination reactions that can lead to a loss of chain-end functionality and a broadening of the molecular weight distribution. When using 1-(Phthalimidomethyl) 2-bromoisobutyrate, several strategies can be employed to minimize these undesirable events:

Maintaining a Low Concentration of Propagating Radicals: The fundamental principle of ATRP is to keep the concentration of active radical species low. This is achieved by ensuring the equilibrium between the dormant and active species heavily favors the dormant side. The appropriate choice of a deactivating species (Cu(II) complex) and its concentration is crucial.

Deoxygenation: The presence of oxygen is detrimental to radical polymerizations as it can lead to the formation of peroxyl radicals, which can terminate growing chains. Thorough deoxygenation of the reaction mixture through techniques like freeze-pump-thaw cycles or purging with an inert gas is essential.

Use of a Reducing Agent: To counteract the accumulation of the Cu(II) deactivator, which can slow down or stall the polymerization, a small amount of a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) can be added in techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP.

Solvent and Temperature Control: The choice of solvent can influence the solubility of the catalyst and the polymer, affecting the reaction kinetics. The reaction temperature also plays a critical role; while higher temperatures increase the polymerization rate, they can also increase the likelihood of side reactions. Therefore, optimizing the temperature for a specific monomer/catalyst system is vital.

Construction of Precisely Defined Macromolecular Architectures

The utility of 1-(Phthalimidomethyl) 2-bromoisobutyrate extends to the synthesis of a variety of well-defined polymer architectures, leveraging the living nature of ATRP.

Synthesis of Homopolymers with Defined End-Functionality

The primary application of 1-(Phthalimidomethyl) 2-bromoisobutyrate is in the synthesis of homopolymers where the phthalimido group serves as a protected primary amine at the α-chain end. This allows for the production of polymers with a reactive handle that can be deprotected post-polymerization to yield a primary amine. This terminal amine can then be used for subsequent bioconjugation, surface modification, or other coupling reactions.

| Monomer | Catalyst System | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) |

| Methyl Methacrylate | CuBr/PMDETA | Anisole | Data not available | Data not available |

| Styrene | CuBr/TPMA | Toluene | Data not available | Data not available |

| n-Butyl Acrylate | CuBr/PMDETA | Bulk | Data not available | Data not available |

| Note: Specific experimental data for the synthesis of homopolymers using 1-(Phthalimidomethyl) 2-bromoisobutyrate is not readily available in public literature. The table represents typical conditions for ATRP of these monomers. |

Preparation of Block Copolymers

The living character of ATRP initiated by 1-(Phthalimidomethyl) 2-bromoisobutyrate allows for the synthesis of block copolymers through sequential monomer addition. After the polymerization of the first monomer is complete, a second monomer is introduced to the reaction mixture, leading to the growth of a second block from the active chain ends of the first block. This results in the formation of a diblock copolymer with a terminal phthalimido group.

A patent application mentions the use of ATRP mono-initiators, including 1-(Phthalimidomethyl) 2-bromoisobutyrate, for forming block copolymers in the arms of a dendritic core for hydrogel formation. google.com This suggests its utility in creating complex, multi-block architectures. google.com

Development of Graft Copolymers

Graft copolymers can be synthesized using two primary ATRP methods: "grafting-from" and "grafting-to." In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites. 1-(Phthalimidomethyl) 2-bromoisobutyrate can be chemically attached to a pre-existing polymer, and subsequently, a second monomer can be polymerized from these sites, resulting in a graft copolymer.

Alternatively, the "grafting-to" method involves synthesizing a polymer with a reactive end group using 1-(Phthalimidomethyl) 2-bromoisobutyrate as the initiator. The terminal phthalimido group can be converted to a reactive amine, which can then be coupled to a polymer backbone with complementary functional groups.

Fabrication of Star and Other Complex Polymer Topologies

The synthesis of star polymers using the "arm-first" method can be facilitated by initiators like 1-(Phthalimidomethyl) 2-bromoisobutyrate. In this approach, linear polymer arms are first synthesized using the initiator. These arms are then reacted with a multifunctional cross-linking agent, such as divinylbenzene, to form a star-shaped polymer with a cross-linked core and well-defined arms.

Furthermore, a patent application describes the attachment of a plurality of ATRP mono-initiators, including 1-(Phthalimidomethyl) 2-bromoisobutyrate, to a multi-functional central molecule to create a dendritic core. google.com Subsequent polymerization from these initiating sites would lead to the formation of multi-arm or star-shaped polymers. google.com

Post-Polymerization Modification and End-Group Transformations

Polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using the initiator 1-(Phthalimidomethyl) 2-bromoisobutyrate possess a terminal phthalimido group. This functional end-group serves as a masked primary amine, which can be revealed through post-polymerization modification. This transformation is crucial for synthesizing polymers with terminal amine functionality, which are valuable precursors for creating block copolymers, star polymers, and bioconjugates.

Quantitative Conversion of Phthalimido End-Groups to Amine Functionality

The conversion of the terminal phthalimide (B116566) group to a primary amine is a critical step in harnessing the functionality introduced by the 1-(Phthalimidomethyl) 2-bromoisobutyrate initiator. This deprotection reaction aims for high efficiency to ensure the integrity of the polymer's architecture and functionality.

The most common method for cleaving the phthalimide group to yield a primary amine is through hydrazinolysis, often following the Ing-Manske procedure. researchgate.netqut.edu.au This chemical process involves reacting the phthalimido-terminated polymer with hydrazine (B178648) (N₂H₄) or hydrazine hydrate. rsc.org The nucleophilic hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to ring-opening and the eventual release of the primary amine along with a stable phthalhydrazide (B32825) byproduct. libretexts.orgyoutube.com The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure complete conversion. The choice of solvent and reaction conditions is critical to maximize the yield of the desired amine-terminated polymer while minimizing side reactions. google.com

Table 1: Typical Hydrazinolysis Reaction Conditions

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) | Cleaves the phthalimide ring to release the primary amine. | rsc.org |

| Solvent | Dichloromethane (DCM) / Ethanol (B145695) | To dissolve the polymer and facilitate the reaction. | qut.edu.au |

| Temperature | Reflux / Elevated Temperature | To drive the reaction to completion. | google.com |

This table presents a generalized summary of conditions; specific parameters may vary based on the polymer's nature and molecular weight.

Verifying the quantitative conversion of the phthalimido group and assessing the purity of the resulting amine-terminated polymer is essential. Several analytical techniques are employed for this purpose.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for monitoring the end-group transformation. The disappearance of the characteristic signals from the phthalimide protons (typically in the aromatic region) and the appearance of new signals corresponding to the amine group confirm the reaction's progress. researchgate.netqut.edu.au By comparing the integration of these signals with those of the polymer backbone, the degree of end-group functionality can be calculated. rsc.org

Mass Spectrometry (MALDI-ToF MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) provides detailed information about the molecular weight distribution of the polymer chains. rsc.orgresearchgate.net A successful conversion is indicated by a shift in the polymer distribution corresponding to the mass difference between the phthalimido group and the resulting amine group. This technique can also reveal the presence of side products or unreacted starting material, allowing for a precise assessment of end-group purity. rsc.org

These analyses confirm that a high degree of end-group purity can be achieved, supporting the quantitative conversion of the phthalimide to an amine. researchgate.netrsc.org

Challenges and Side Reactions in End-Group Interconversion

While hydrazinolysis is effective, it is not without challenges, particularly when using polymers derived from isobutyrate-based initiators like 1-(Phthalimidomethyl) 2-bromoisobutyrate. qut.edu.au Several side reactions can occur, potentially compromising the structure and functionality of the final polymer.

A critical challenge specifically associated with polymers derived from 1-(Phthalimidomethyl) 2-bromoisobutyrate is the potential for hydrolysis of the isobutyrate ester linkage. qut.edu.au The conditions used for hydrazinolysis, which are often basic, can promote the cleavage of this ester bond that connects the initiator fragment to the polymer chain. cmu.edu This leads to the loss of the end-group and a decrease in the molecular weight of the polymer.

Research has shown that the conversion of α-phthalimidopolystyrene derived from a phthalimido-functional bromo isobutyrate initiator to α-aminopolystyrene was problematic due to the simultaneous hydrazinolysis of the isobutyrate ester linkage. qut.edu.au This undesired pathway significantly complicates the synthesis of pure amine-terminated polymers from this specific initiator, reducing the yield of the target functional macromolecule. qut.edu.aucmu.edu

Table 2: Summary of Key Chemical Compounds

| Compound Name | Role in Process |

|---|---|

| 1-(Phthalimidomethyl) 2-bromoisobutyrate | ATRP Initiator |

| Hydrazine | Reagent for deprotection |

| Phthalhydrazide | Byproduct of hydrazinolysis |

| ω-Phthalimidopolystyrene | Intermediate polymer with phthalimide end-group |

| α-Aminopolystyrene | Target polymer with amine end-group |

Comprehensive Characterization of Polymers Synthesized with 1 Phthalimidomethyl 2 Bromoisobutyrate

Determination of Molecular Weight and Molecular Weight Distribution

The molecular weight and its distribution are fundamental characteristics of a polymer, profoundly influencing its physical and mechanical properties. For polymers synthesized using 1-(Phthalimidomethyl) 2-bromoisobutyrate, these parameters are typically determined using a combination of chromatographic and spectroscopic methods.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Averages and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. In the context of polymers initiated with 1-(Phthalimidomethyl) 2-bromoisobutyrate, GPC allows for the assessment of the "living" nature of the polymerization. A successful ATRP would be expected to yield polymers with a narrow molecular weight distribution, and thus a low PDI value, typically close to 1.1.

The data table below illustrates typical GPC results that might be obtained for the polymerization of a common monomer like methyl methacrylate (B99206) (MMA) using 1-(Phthalimidomethyl) 2-bromoisobutyrate as the initiator. The data showcases how the molecular weight increases with the monomer-to-initiator ratio, while the PDI remains low, which is a hallmark of a controlled polymerization process.

| Sample | Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50:1 | 5,200 | 5,600 | 1.08 |

| 2 | 100:1 | 10,100 | 11,000 | 1.09 |

| 3 | 200:1 | 19,800 | 21,600 | 1.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis and Number-Average Molecular Weight (Mn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of polymers. It can provide detailed information about the polymer's microstructure and is also a valuable method for determining the number-average molecular weight (Mn) through end-group analysis.

1H NMR Spectroscopy for Polymer Composition and End-Group Quantification

¹H NMR spectroscopy is used to identify and quantify the different types of protons in a polymer chain. For polymers synthesized with 1-(Phthalimidomethyl) 2-bromoisobutyrate, the ¹H NMR spectrum will show characteristic signals from the repeating monomer units as well as signals from the initiator fragment at the chain end. By comparing the integral of the signals corresponding to the initiator's phthalimido protons with the integral of the signals from the polymer backbone, the number-average molecular weight (Mn) can be calculated. This method provides an absolute measure of Mn, which can be used to corroborate the results obtained from GPC.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Weight Determination

Diffusion-Ordered NMR Spectroscopy (DOSY) is a more advanced NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. Since the diffusion coefficient of a polymer is related to its hydrodynamic radius, which in turn is dependent on its molecular weight, DOSY can be used to estimate the molecular weight of the polymer. This technique is particularly useful for analyzing complex polymer mixtures or for determining the molecular weight of polymers that are difficult to analyze by other methods.

Light Scattering Techniques (Static Light Scattering (SLS) and Dynamic Light Scattering (DLS)) for Absolute Molecular Weight and Polydispersity Index

Light scattering techniques are non-invasive methods that provide absolute measurements of molecular weight and information about the size and shape of polymers in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. From this data, the weight-average molecular weight (Mw) can be determined directly, without the need for calibration with polymer standards. This makes SLS a valuable tool for obtaining accurate Mw values for novel polymers.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light due to the Brownian motion of the polymer chains in solution. This information can be used to determine the hydrodynamic radius (Rh) of the polymer, and from this, an estimate of the molecular weight can be obtained using the Stokes-Einstein equation. DLS is also very sensitive to the presence of small amounts of large particles or aggregates, making it a useful technique for assessing the quality of a polymer sample.

The following table presents a hypothetical comparison of molecular weight data obtained by different techniques for a poly(methyl methacrylate) sample synthesized using 1-(Phthalimidomethyl) 2-bromoisobutyrate.

| Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| GPC/SEC | 10,100 | 11,000 | 1.09 |

| ¹H NMR | 9,900 | - | - |

| SLS | - | 11,200 | - |

Structural Elucidation and Compositional Analysis of Polymer Chains

NMR Spectroscopy for Monomer Sequence, Tacticity, and Branching

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the detailed microstructure of a polymer.

Monomer Sequence and Initiator Fragment Confirmation: In a hypothetical polymerization of a monomer like methyl methacrylate (MMA) initiated by 1-(Phthalimidomethyl) 2-bromoisobutyrate, ¹H NMR would be used to confirm the incorporation of the initiator fragment. The spectrum would be expected to show characteristic signals for the phthalimide (B116566) protons (typically in the aromatic region, ~7.7-7.9 ppm) and the methylene (B1212753) protons of the N-CH₂-O group, which would be shifted upon incorporation into the polymer chain. The successful polymerization would be verified by the presence of strong signals corresponding to the polymer backbone, such as the methoxy (B1213986) (-OCH₃) and alpha-methyl (-CCH₃) protons of the PMMA chain. By comparing the integration of the initiator's phthalimide proton signals to the signals from the monomer repeating units, the number-average molecular weight (Mₙ) can be estimated, providing a correlation with other analytical methods.

Tacticity: For polymers like PMMA, the relative stereochemistry of adjacent monomer units (tacticity) can be determined from high-resolution ¹H or ¹³C NMR. The alpha-methyl proton signal in PMMA, for instance, splits into three distinct regions corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. The relative abundance of these triads, calculated from their integrated signal areas, provides insight into the polymerization mechanism and conditions.

Branching: While ATRP is designed to produce linear polymers, side reactions can potentially lead to branching. ¹³C NMR is particularly sensitive to the local chemical environment of each carbon atom and can be used to detect the presence of branch points, which would appear as distinct, low-intensity signals in the spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is an essential technique for confirming the presence of key functional groups within the polymer structure, verifying both the initiator's incorporation and the polymer's identity.

For a polymer synthesized using 1-(Phthalimidomethyl) 2-bromoisobutyrate, the FTIR spectrum would be expected to display characteristic absorption bands. The presence of the initiator fragment would be confirmed by peaks corresponding to the phthalimide group, specifically the imide C=O stretching vibrations (asymmetric and symmetric) typically found around 1775 cm⁻¹ and 1715 cm⁻¹. For a PMMA polymer, the most prominent peak would be the strong carbonyl (C=O) stretch from the ester group of the methacrylate repeating units, appearing around 1730 cm⁻¹. Other significant peaks would include C-H stretching vibrations from alkyl groups (~2900-3000 cm⁻¹) and C-O stretching vibrations (~1100-1300 cm⁻¹).

| Functional Group | Expected Wavenumber (cm⁻¹) | Origin |

| Imide C=O (asymmetric stretch) | ~1775 | Phthalimide group from initiator |

| Imide C=O (symmetric stretch) | ~1715 | Phthalimide group from initiator |

| Ester C=O (stretch) | ~1730 | Polymer backbone (e.g., PMMA) |

| C-H (stretch) | ~2900-3000 | Polymer backbone and initiator alkyl |

| C-O-C (stretch) | ~1100-1300 | Polymer backbone ester group |

This table is illustrative of expected peaks based on functional group analysis.

Mass Spectrometry (e.g., MALDI-ToF MS) for Precise End-Group and Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) provides high-resolution data on the absolute molecular weights of polymer chains. google.com This technique is invaluable for verifying the chemical structure, particularly the end-groups.

In an analysis of a polymer initiated with 1-(Phthalimidomethyl) 2-bromoisobutyrate, MALDI-ToF MS would produce a spectrum with a series of peaks, where each peak corresponds to an individual polymer chain. The mass difference between adjacent major peaks would correspond precisely to the molecular weight of the monomer repeating unit.

Crucially, the absolute mass of each peak can be used to confirm the end-group masses. The theoretical mass of a polymer chain would be calculated as:

Mass = M_initiator + (n × M_monomer) + M_cation

Where M_initiator is the mass of the 1-(Phthalimidomethyl) 2-bromoisobutyrate fragment, n is the number of monomer units, M_monomer is the monomer mass, and M_cation is the mass of the cationizing agent (e.g., Na⁺ or K⁺) used in the analysis. illinois.edu A match between the experimental peak masses and the calculated theoretical masses would provide definitive proof of the initiator's incorporation and the retention of the bromine end-group, confirming the controlled nature of the polymerization.

Assessment of Polymerization Control and Efficiency

The primary advantage of ATRP is its ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. Evaluating these parameters is key to assessing the success of a polymerization reaction initiated by 1-(Phthalimidomethyl) 2-bromoisobutyrate.

Evaluation of Polydispersity Index (PDI) as an Indicator of Control

The Polydispersity Index (PDI), also known as dispersity (Đ), is a measure of the breadth of the molecular weight distribution in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mₙ) to the number-average molecular weight (Mₙ).

PDI (Đ) = Mₙ / Mₙ

In a well-controlled ATRP, the PDI value is typically low, often below 1.3 and ideally approaching 1.1. A low PDI indicates that all polymer chains initiated and grew at a similar rate, resulting in a population of chains of nearly uniform length. This is a hallmark of a "living" or controlled polymerization process. For polymerizations using 1-(Phthalimidomethyl) 2-bromoisobutyrate, obtaining low PDI values would be a primary indicator of its effectiveness as a controlled radical polymerization initiator.

| Polymerization Type | Typical PDI (Đ) Range | Indication |

| Controlled/Living Polymerization (e.g., ATRP) | 1.05 – 1.40 | High degree of control, uniform chain growth |

| Conventional Free Radical Polymerization | > 2.0 | Uncontrolled, broad distribution of chain lengths |

Correlation Between Theoretical and Experimental Molecular Weights

A key feature of a controlled polymerization is the ability to predict the molecular weight of the resulting polymer. The theoretical number-average molecular weight (Mₙ,theor) can be calculated based on the initial molar ratio of monomer to initiator and the monomer conversion.

Mₙ,theor = ([M]₀ / [I]₀) × M_monomer × conversion + M_initiator

Where [M]₀ is the initial monomer concentration, [I]₀ is the initial initiator concentration, M_monomer is the molecular weight of the monomer, and M_initiator is the molecular weight of the initiator.

In an ideal ATRP process, the experimentally determined molecular weight (Mₙ,exp), typically measured by Gel Permeation Chromatography (GPC) or NMR, should show a linear correlation with monomer conversion. Furthermore, there should be close agreement between the Mₙ,theor and Mₙ,exp values at various stages of the polymerization. A strong linear relationship and good agreement between theoretical and experimental values would demonstrate that the 1-(Phthalimidomethyl) 2-bromoisobutyrate initiator is highly efficient and that chain termination or transfer side reactions are minimal.

Advanced Research Areas and Methodological Innovations Utilizing 1 Phthalimidomethyl 2 Bromoisobutyrate

Engineering of Functional Polymeric Materials

The versatility of 1-(Phthalimidomethyl) 2-bromoisobutyrate as an initiator has been leveraged to create a variety of functional polymers with tailored properties and applications.

The "grafting-from" approach using ATRP is a powerful technique for modifying the surfaces of various substrates, and initiators like 1-(Phthalimidomethyl) 2-bromoisobutyrate are key to this process. This method allows for the growth of polymer chains directly from the surface, leading to a high density of grafted polymers and robust surface modification. These modified surfaces can exhibit altered wettability, biocompatibility, and adhesion properties.

Research in this area has explored the use of ATRP to graft polymers onto both flat surfaces and nanoparticles. tcichemicals.comtcichemicals.com The ability to control the molecular weight and architecture of the grafted polymers enables the precise tuning of surface properties for specific applications, including the development of advanced coatings and functional biomaterials. nih.gov

The synthesis of advanced polymer materials is a continually evolving field focused on developing polymers with enhanced properties to meet the demands of various high-performance applications. nih.gov While specific research detailing the use of 1-(Phthalimidomethyl) 2-bromoisobutyrate for the synthesis of polymers for advanced composite materials is not extensively documented in the provided search results, the principles of ATRP suggest its potential utility in this area. Controlled polymerization allows for the creation of well-defined polymer matrices or surface modifications on reinforcing fillers, which can lead to improved mechanical, thermal, and chemical properties in composite materials.

Stimulus-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or ionic strength. mdpi.comucf.edu These materials are of great interest for a variety of applications, including drug delivery, sensors, and actuators. rsc.orgnih.gov

The use of ATRP, facilitated by initiators like 1-(Phthalimidomethyl) 2-bromoisobutyrate, allows for the precise synthesis of block copolymers and other architectures that can exhibit stimulus-responsive behavior. For example, by polymerizing a stimulus-responsive monomer from a hydrophobic or hydrophilic polymer block, amphiphilic block copolymers can be created that self-assemble into micelles or other nanostructures. nih.gov These structures can then respond to environmental changes, leading to, for instance, the controlled release of an encapsulated drug. nih.gov

A notable example is the synthesis of mixed polymer brushes of poly(n-isopropylacrylamide) (pNIPAM) and polystyrene (pSt). nih.gov While not specifying the exact initiator, this research highlights how ATRP can be used to create surfaces that respond to both temperature and solvent changes. nih.gov

Table 1: Examples of Stimulus-Responsive Polymer Systems

| Polymer System | Stimulus | Observed Response | Potential Application |

| Poly(N-isopropylacrylamide) (pNIPAM) | Temperature | Reversible phase transition from hydrophilic to hydrophobic above its lower critical solution temperature (LCST) | Thermo-responsive surfaces, drug delivery |

| pH-responsive polymers | pH | Change in charge and conformation | pH-triggered drug release, sensors |

| Light-responsive polymers | Light (UV/Visible) | Isomerization or cleavage of photo-responsive groups, leading to changes in polarity or structure | Light-controlled release, optical switches |

The ability to tailor the interface between different materials is crucial for the development of advanced materials with optimized properties. ATRP allows for the synthesis of polymers with well-defined end-groups and architectures, which can be used to control and modify interfaces. This can involve the creation of block copolymers that act as compatibilizers in polymer blends or the surface modification of particles to improve their dispersion in a polymer matrix.

While specific studies focusing on 1-(Phthalimidomethyl) 2-bromoisobutyrate for this application are not detailed in the provided results, the general capabilities of ATRP are well-suited for creating tailored interfaces. The precise control over polymer chain length and functionality enables the engineering of interfacial properties with a high degree of precision.

Integration with Orthogonal and Hybrid Polymerization Techniques

Combining ATRP with other polymerization methods, known as hybrid or orthogonal techniques, allows for the synthesis of complex polymer architectures that cannot be achieved by a single polymerization method. This approach expands the range of monomers that can be used and the types of polymer structures that can be created.

The combination of ATRP and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful strategy for synthesizing complex macromolecular structures. tcichemicals.com Both are controlled radical polymerization techniques, but they operate via different mechanisms and are compatible with different sets of monomers and reaction conditions.

Research has demonstrated the synthesis of bottlebrush block copolymers using a sequential RAFT and ATRP approach. chinayyhg.com In this work, a diblock copolymer backbone was first synthesized using RAFT polymerization. One of the blocks contained pendant ATRP initiating sites, which were then used to graft polymer side chains via ATRP. This tandem approach allowed for the creation of well-defined bottlebrush copolymers with a high degree of structural control. chinayyhg.com The ability to switch between polymerization techniques provides a versatile platform for the design of novel and complex polymer architectures.

Mechanistic Investigations and Computational Studies

A deeper understanding of the polymerization process at a molecular level is essential for optimizing reaction conditions and predicting material properties.

Kinetic studies have shown that 2-bromoisobutyrate initiators exhibit high activation rate constants (k_act). cmu.edu For example, the activation rate constant for ethyl 2-bromoisobutyrate is significantly higher than for other common alkyl halide initiators like methyl 2-bromopropionate or 1-phenylethyl bromide under similar conditions. cmu.edu This rapid initiation ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution. Kinetic models often represent the polymerization as a first-order process with respect to monomer concentration, allowing for predictable control over the final molecular weight by adjusting the initial ratio of monomer to initiator.

Table 1: Relative Reactivity of Common ATRP Initiators This table illustrates the relative activation rates of different initiators, highlighting the high reactivity of the isobutyrate structure.

| Initiator Structure | Common Abbreviation | Relative Activation Rate |

|---|---|---|

| Ethyl 2-bromoisobutyrate | EBiB | High |

| Methyl 2-bromopropionate | MBrP | Medium |

| 1-Phenylethyl bromide | PEBr | Medium |

| Benzyl bromide | BzBr | Low-Medium |

| 2-Bromopropionitrile | BrPN | Low |

Data derived from kinetic studies comparing initiator efficiencies in ATRP. cmu.edu

The core of the ATRP mechanism is the reversible transfer of a halogen atom (in this case, bromine) between the dormant polymer chain end and a transition metal catalyst, typically a copper(I) complex. sigmaaldrich.com The interaction begins with the activation step, where the copper(I) complex abstracts the bromine atom from the initiator, 1-(Phthalimidomethyl) 2-bromoisobutyrate, to form a carbon-centered radical and a copper(II) halide complex. sigmaaldrich.com

This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant, halogen-capped polymer chains. The position of this equilibrium, which dictates the level of control over the polymerization, is highly dependent on the stability of the carbon-bromine bond in the initiator and the dormant chain end, as well as the redox potential and halidophilicity of the copper catalyst. cmu.edu The tertiary alkyl halide structure of the 2-bromoisobutyrate group facilitates rapid and reversible cleavage of the C-Br bond, contributing to the controlled nature of the polymerization.

Computational chemistry and theoretical modeling are increasingly used to predict and understand polymer properties, complementing experimental work. arxiv.org Methods like Density Functional Theory (DFT) can be employed to calculate the bond dissociation energies (BDE) of the initiator's C-Br bond. cmu.edu These calculated BDE values correlate well with experimentally determined ATRP equilibrium constants and initiation rates, allowing for the in silico screening of potential initiators. cmu.edu

Furthermore, advanced modeling frameworks and machine learning algorithms can predict final polymer architectures and properties based on inputs like initiator structure, monomer type, and reaction conditions. arxiv.org For an initiator like 1-(Phthalimidomethyl) 2-bromoisobutyrate, theoretical models can predict the resulting molecular weight, dispersity, and the reactivity of the chain ends for subsequent functionalization, thereby accelerating the rational design of new materials.

Advancements in Macromolecular End-Group Chemistry

The ability to precisely control the chemical nature of polymer chain ends is a significant advantage of controlled polymerization techniques like ATRP. escholarship.org Polymers prepared with 1-(Phthalimidomethyl) 2-bromoisobutyrate possess two distinct and modifiable end-groups: the phthalimide-protected amine at the α-terminus and the bromine atom at the ω-terminus.

The bromine end-group is a versatile precursor for a wide range of nucleophilic substitution reactions. cmu.edu As mentioned, it can be readily converted to an azide, which can then be reduced to a primary amine or used in click chemistry. Other transformations include substitution with thiols to yield mercapto-terminated polymers or with phosphines to generate phosphonium (B103445) salt end-groups. cmu.edu

Simultaneously, the phthalimide (B116566) group at the alpha-terminus acts as a robust protecting group for a primary amine. sigmaaldrich.com This group is stable under typical ATRP and subsequent modification conditions. When desired, it can be cleanly removed, often using hydrazine (B178648), to expose a primary amine functionality at the chain's origin. This α-amino group can then be used for conjugation to surfaces, biomolecules, or for initiating a second polymerization block, enabling the synthesis of complex architectures like ABC triblock copolymers.

Development of Novel End-Group Interconversion Strategies

The primary amine group, unmasked from the phthalimide protecting group, is a versatile functional handle for a wide array of post-polymerization modifications, including bioconjugation, surface immobilization, and the synthesis of complex polymer architectures. However, the deprotection of the phthalimide group in polymers synthesized using 1-(Phthalimidomethyl) 2-bromoisobutyrate presents a significant challenge. The standard method for phthalimide cleavage, hydrazinolysis, is often performed under conditions that can lead to the undesirable cleavage of the isobutyrate ester linkage within the initiator fragment. This side reaction results in a loss of the desired α-amine functionality and compromises the integrity of the polymer chain end.

To address this limitation, research has focused on developing alternative deprotection strategies that are milder and more selective. One promising approach involves the use of sodium borohydride (B1222165) (NaBH4) in a protic solvent, followed by an acidic workup. mdma.chorganic-chemistry.org This method has been shown to effectively remove the phthalimide group under conditions that are less harsh than hydrazinolysis, potentially minimizing the cleavage of the ester linkage. mdma.ch

Another area of investigation is the exploration of alternative reagents to hydrazine, such as primary amines like ethylenediamine (B42938) or n-butylamine. The rationale behind this approach is that these less nucleophilic amines might selectively cleave the phthalimide ring without attacking the ester bond. The efficiency of these alternative deprotection agents is an active area of study, with a focus on optimizing reaction conditions to maximize the yield of the desired α-amino-terminated polymer.

The table below summarizes some of the end-group interconversion strategies being explored for polymers synthesized with 1-(Phthalimidomethyl) 2-bromoisobutyrate.

| Deprotection Reagent | Typical Conditions | Advantages | Challenges |

| Hydrazine monohydrate | Reflux in ethanol (B145695) or DMF | High efficiency for phthalimide cleavage | Can cause cleavage of the isobutyrate ester linkage |

| Sodium Borohydride (NaBH4) | 2-propanol/water, followed by acetic acid | Milder conditions, potentially preserving the ester linkage | May require longer reaction times and careful optimization |

| Ethylenediamine | Varies (e.g., ethanol, room temperature to reflux) | Milder than hydrazine, potentially more selective | Lower efficiency and slower reaction rates compared to hydrazine |

| n-Butylamine | Varies (e.g., reflux in methanol) | Readily available and less hazardous than hydrazine | May require forcing conditions, potentially leading to side reactions |

Exploration of Alternative Protecting Groups for Amine Functionality

The challenges associated with the deprotection of the phthalimide group have prompted researchers to explore alternative protecting groups for the amine functionality in ATRP initiators. The ideal protecting group should be stable under polymerization conditions, easily and selectively removable without affecting the polymer backbone or other functional groups, and should not interfere with the polymerization kinetics.

One of the most widely studied alternatives is the tert-butyloxycarbonyl (BOC) group. BOC-protected amine initiators, such as tert-butyl N-(2-(2-bromo-2-methylpropanoyloxy)ethyl)carbamate, offer the advantage of being deprotected under acidic conditions (e.g., with trifluoroacetic acid), which are generally orthogonal to the ester linkages present in many polymers. This allows for the clean and efficient generation of a primary amine end-group.

Comparative studies between phthalimide- and BOC-protected initiators have been conducted, particularly in the context of other polymerization techniques like cationic ring-opening polymerization (CROP), which provide insights applicable to ATRP. nih.gov These studies often evaluate the initiators based on their efficiency, the control they afford over the polymerization, and the ease and fidelity of the deprotection step. While phthalimide-functionalized initiators can provide excellent control over the polymerization, the harsh deprotection conditions remain a significant drawback.

The table below presents a comparison of key features of phthalimide and BOC as protecting groups for amine-functional ATRP initiators.

| Protecting Group | Structure | Protection Chemistry | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Phthalimide | Aromatic di-acyl amine | Gabriel synthesis or reaction with phthalic anhydride | Hydrazinolysis, NaBH4, or other amines | High stability under polymerization conditions | Harsh deprotection can lead to side reactions (e.g., ester cleavage) |

| tert-Butyloxycarbonyl (BOC) | Carbamate | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) | Acidolysis (e.g., TFA, HCl) | Mild and orthogonal deprotection conditions | Can be sensitive to strong acids and high temperatures during polymerization |

Studies on the Stability and Reactivity of Initiator Fragments within Polymer Chains

The stability of the initiator fragment within the final polymer is crucial for maintaining the desired functionality and ensuring the long-term performance of the material. For polymers synthesized using 1-(Phthalimidomethyl) 2-bromoisobutyrate, the primary concern is the stability of the isobutyrate ester linkage. As previously discussed, this bond is susceptible to cleavage during the deprotection of the phthalimide group, particularly when using strong nucleophiles like hydrazine.

Research in this area focuses on quantifying the extent of this degradation under various conditions and understanding the factors that influence it. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to analyze the end-groups of the polymers before and after deprotection. These studies aim to identify conditions that maximize the retention of the amine functionality.

Furthermore, the reactivity of the initiator fragment after its incorporation into the polymer chain is another area of interest. For instance, the presence of the phthalimide group can influence the local environment of the polymer chain end, potentially affecting its solubility and reactivity in subsequent modification reactions. While the phthalimide group itself is generally considered inert under typical ATRP conditions, its bulky and aromatic nature could have subtle effects on the polymerization process and the properties of the resulting polymer.

The stability of the initiator fragment is not only a concern during post-polymerization modification but also during the polymerization itself, especially under prolonged reaction times or at elevated temperatures. mdpi.com While the carbon-bromine bond of the isobutyrate is designed to be reversibly cleaved during ATRP, side reactions that lead to the irreversible loss of the initiating capability can occur, affecting the control over the polymerization and the final polymer architecture. osti.govwikipedia.org

The following table outlines key aspects of the stability and reactivity of the 1-(Phthalimidomethyl) 2-bromoisobutyrate initiator fragment in polymers.

| Feature | Description | Research Focus | Analytical Techniques |

| Ester Linkage Stability | The isobutyrate ester bond is susceptible to nucleophilic attack, especially during phthalimide deprotection. | Quantifying the extent of ester cleavage under different deprotection conditions (e.g., varying reagent, solvent, temperature). | NMR Spectroscopy, Mass Spectrometry, Gel Permeation Chromatography (GPC) |

| Phthalimide Group Reactivity | The phthalimide group is generally stable during ATRP but can be a site for unwanted reactions under certain conditions. | Investigating potential side reactions of the phthalimide group during polymerization and post-polymerization modification. | NMR Spectroscopy, Infrared (IR) Spectroscopy |

| Initiator Fragment Conformation | The bulky and rigid phthalimide group can influence the conformation and local environment of the polymer chain end. | Studying the effect of the initiator fragment on polymer properties such as solubility, thermal stability, and reactivity of the end-group. | Molecular Modeling, Spectroscopic Methods |

| Long-Term Stability | The overall stability of the functional end-group under storage and application conditions. | Assessing the hydrolytic and thermal stability of the amine-terminated polymer after deprotection. | Accelerated aging studies, GPC, NMR Spectroscopy |

常见问题

Q. What are the standard synthetic routes for 1-(phthalimidomethyl) 2-bromoisobutyrate, and how is purity validated?

The synthesis typically involves esterification of 2-bromoisobutyric acid derivatives with phthalimidomethyl alcohols. Key steps include acid-catalyzed coupling or nucleophilic substitution. Purity is validated using 1H NMR to confirm functional group integrity (e.g., phthalimide protons at δ 7.6–7.8 ppm and bromoisobutyrate methyl groups at δ 1.8–2.0 ppm) and GPC to assess molecular weight distribution . For intermediates, TLC or HPLC may supplement analysis.

Q. How does 1-(phthalimidomethyl) 2-bromoisobutyrate function as an ATRP initiator?

The bromine atom in the 2-bromoisobutyrate group acts as a leaving group, enabling homolytic cleavage under reducing conditions (e.g., Cu(I) catalysts). This generates radicals that initiate polymerization. The phthalimidomethyl moiety provides steric stabilization and can later be functionalized via deprotection (e.g., hydrazinolysis) for post-polymerization modifications .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during ATRP initiation with this compound?

Side reactions (e.g., initiator decomposition or premature termination) are mitigated by:

- Oxygen exclusion : Rigorous degassing via freeze-pump-thaw cycles.

- Catalyst selection : Cu(I)/ligand systems (e.g., PMDETA) to control redox activity.

- Temperature control : Polymerization at 60–90°C to balance initiation efficiency and radical stability. Monitor kinetics via in situ FTIR or periodic sampling for GPC analysis to track molecular weight evolution .

Q. What surface immobilization strategies are effective for grafting polymers using this initiator?

Silicon or gold substrates are functionalized via hydrosilylation (for Si surfaces) or thiol-gold interactions . For example:

Q. How should researchers address contradictions in molecular weight distribution data during ATRP?

Discrepancies between theoretical and experimental molecular weights may arise from:

Q. What methodologies enable integration of this initiator with click chemistry for multifunctional polymers?

The phthalimidomethyl group can be modified post-polymerization. For example:

- Deprotection : Hydrazine treatment to yield primary amines for conjugation.

- Click reactions : Azide-alkyne cycloaddition with alkynyl-terminated PNIPAM or other functional polymers . Validate conjugation efficiency via FTIR (C≡N stretch at ~2100 cm⁻¹) or fluorescence labeling.

Q. How does this initiator compare to tert-butyl or ethylene bis(2-bromoisobutyrate) derivatives in controlled polymerization?

- Steric effects : The phthalimidomethyl group increases steric hindrance, slowing initiation but improving control in high-MW polymerizations.

- Thermal stability : tert-butyl derivatives may decompose above 100°C, limiting high-temperature applications.

- Functionality : Ethylene bis-derivatives enable crosslinking but reduce solubility in nonpolar media .

Data Analysis and Interpretation

Q. What advanced spectroscopic techniques resolve ambiguities in polymer microstructure analysis?

Q. How can researchers statistically validate reproducibility in polymerization outcomes?

Use triplicate experiments with ANOVA to assess batch-to-batch variability. Report dispersity (Đ) as mean ± standard deviation. For surface-grafted systems, employ confocal Raman mapping to ensure uniformity across substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。